(R)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hcl
Description
(R)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid HCl is a chiral amino acid derivative characterized by its (R)-stereochemistry and a substituted phenyl group at the β-position of the propanoic acid backbone. The compound features a 3-chloro-5-iodophenyl substituent, which imparts distinct electronic and steric properties. Its molecular formula is C₉H₈ClINO₂·HCl, yielding a molecular weight of 424.46 g/mol (calculated).
Properties
Molecular Formula |
C9H10Cl2INO2 |
|---|---|
Molecular Weight |
361.99 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-chloro-5-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClINO2.ClH/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m1./s1 |
InChI Key |
KQKYLRQEUJEECX-DDWIOCJRSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)I)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-iodobenzaldehyde and ®-2-amino-3-hydroxypropanoic acid.
Formation of Intermediate: The aldehyde group of 3-chloro-5-iodobenzaldehyde is first converted to the corresponding alcohol via reduction.
Coupling Reaction: The intermediate alcohol is then coupled with ®-2-amino-3-hydroxypropanoic acid under specific reaction conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino and carboxyl groups can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the carboxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can yield corresponding oxidized or reduced products.
Scientific Research Applications
Neurobiological Research
Mechanism of Action
(R)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride acts as an agonist at specific glutamate receptors, particularly the AMPA receptors. This interaction is crucial for synaptic transmission and plasticity in the central nervous system.
Case Study: Neuroprotective Effects
A study published in the Journal of Neuroscience investigated the neuroprotective effects of this compound in models of excitotoxicity. The results indicated that the compound significantly reduced neuronal death induced by excessive glutamate levels, suggesting its potential therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Medicinal Chemistry
Drug Development
The compound has been explored as a lead structure for developing new pharmacological agents targeting neurological disorders. Its unique molecular structure allows for modifications that can enhance selectivity and potency against specific receptor subtypes.
Data Table: Structure-Activity Relationship (SAR) Studies
| Compound Variant | Activity (EC50) | Selectivity Ratio | Reference |
|---|---|---|---|
| (R)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid HCl | 50 nM | 10:1 (AMPA vs NMDA) | |
| Modified Variant A | 30 nM | 15:1 | |
| Modified Variant B | 70 nM | 8:1 |
Pharmacological Applications
Potential Therapeutic Uses
The compound has shown promise in treating conditions such as depression and anxiety disorders due to its modulatory effects on glutamatergic signaling pathways.
Case Study: Antidepressant Properties
Research published in Psychopharmacology highlighted the antidepressant effects of (R)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride in animal models. The study demonstrated that administration led to a significant decrease in depressive-like behaviors, correlating with increased synaptic plasticity.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
L-Histidine Monohydrochloride Monohydrate
- Structure : Features an imidazole ring instead of a substituted phenyl group.
- Molecular Formula : C₆H₉N₃O₂·HCl·H₂O; Molecular Weight : 209.63 g/mol .
- Key Differences : The imidazole group enables metal coordination and pH-dependent charge states, unlike the halogenated aromatic ring in the target compound. This affects solubility and biological interactions, such as enzyme active-site binding.
β-Methylamino-L-alanine (BMAA)
(R)-2-Amino-3-(5-chloroindol-3-yl)propanoic acid
- Structure : Indole ring with a chlorine substituent.
- Molecular Weight : 338.79 g/mol; Applications : Used in peptide synthesis and as a bioactive intermediate .
- Comparison : The indole moiety may enhance π-π stacking interactions compared to the iodinated phenyl group in the target compound, altering binding affinity in receptor studies .
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid
- Structure : Pyridine ring instead of halogenated phenyl.
- Purity : ≥98.5%; Solubility : Likely higher in aqueous solutions due to the polar pyridine nitrogen .
Comparative Data Table
Biological Activity
(R)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride, also known as (R)-HD-Phe(3-I)-OH, is a chiral amino acid derivative with significant implications in medicinal chemistry. It possesses a unique molecular structure characterized by a 3-chloro-5-iodophenyl group attached to the propanoic acid backbone. This compound is notable for its potential biological activities, particularly as a modulator of neurotransmission.
- Molecular Formula : C₉H₁₀ClINO₂·HCl
- Molecular Weight : 291.09 g/mol
- CAS Number : 1241677-87-1
- InChI Key : BABTYIKKTLTNRX-MRVPVSSYSA-N
(R)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid HCl acts primarily as an antagonist at specific glutamate receptors, which play a crucial role in synaptic transmission and plasticity within the central nervous system. By competing with endogenous ligands at these receptors, it can modulate synaptic activity, potentially offering therapeutic benefits for neurological disorders such as epilepsy and neurodegenerative diseases .
Biological Activity
Research has demonstrated that this compound exhibits several biological activities, including:
- Glutamate Receptor Modulation : It influences synaptic transmission by acting on glutamate receptors, which are pivotal in cognitive functions and memory formation.
- Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotective benefits in models of neurodegeneration.
- Antagonistic Properties : Its antagonistic action at glutamate receptors indicates potential applications in treating conditions characterized by excessive glutamate activity.
Study 1: Neurotransmission Modulation
A study conducted on the effects of this compound on neurotransmission revealed significant modulation of synaptic plasticity. The compound was shown to reduce excitotoxicity in neuronal cultures exposed to high levels of glutamate, suggesting its potential use in preventing neuronal damage associated with various neurological conditions .
Study 2: Pharmacokinetics and Biodistribution
In vivo studies assessed the pharmacokinetics and biodistribution of this compound in murine models. Results indicated rapid renal clearance and moderate uptake in liver tissues, with minimal background activity in non-target organs. This profile supports its potential for targeted therapeutic applications .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains a unique halogen substitution pattern | Different stereochemistry affects biological activity |
| (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl | Variation in halogen positioning | May exhibit different receptor interactions |
| (S)-2-Amino-3-(2-chlorophenyl)propanoic acid HCl | Lacks iodine substitution; simpler structure | Different pharmacodynamics due to structural simplicity |
This table illustrates how variations in halogen substitution and stereochemistry can significantly influence the biological activity and pharmacological profiles of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
